molecular formula C30H48O5 B1515292 (1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one CAS No. 38908-87-1

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one

Cat. No.: B1515292
CAS No.: 38908-87-1
M. Wt: 488.7 g/mol
InChI Key: TVFYDIBVHPZYML-PIHBKODKSA-N
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Scientific Research Applications

Antioxidant and Antiproliferative Activities

Dahurinol, identified in Angelica dahurica, has been studied for its antioxidant and antiproliferative activities. Research has found that compounds from A. dahurica, including dahurinol, exhibit moderate DPPH• scavenging activity and strong ABTS•+ scavenging activity. These compounds also showed significant inhibition on cancer cells like HepG2, indicating potential as natural antioxidants and cancer prevention agents in functional foods (Bai et al., 2016).

Inhibition of Nitric Oxide Production

Another study highlighted the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophage cells by compounds isolated from the roots of Angelica dahurica, which included new ester coumarins like dahurinol. This suggests its potential application in reducing inflammation (Yang et al., 2017).

Potential in Treating Obesity and Fatty Liver

Angelica dahurica, which contains dahurinol, has been evaluated for its effects on obesity and fatty liver in mice. The study found that A. dahurica could reduce white-fat weight and decrease cholesterol and triglyceride concentrations in the liver, indicating its potential in managing obesity and fatty liver diseases (Lu et al., 2016).

Impact on Lipid Metabolism

The compounds in A. dahurica, including dahurinol, have been shown to regulate lipid metabolism. Proteins related to lipid metabolism and transport were affected, indicating the potential of dahurinol in lipid metabolism regulation and as a novel approach to combat fatty liver and obesity (Lu et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is primarily isolated from natural sources, specifically from the roots of Cimicifuga acerina . The extraction process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain pure dahurinol. The detailed synthetic routes and reaction conditions for the industrial production of dahurinol are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in dahurinol, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the dahurinol molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of dahurinol include oxidizing agents

Properties

IUPAC Name

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17(23(32)26(4,5)34)35-22-21(16)27(6)12-13-30-15-29(30)11-10-20(31)25(2,3)18(29)8-9-19(30)28(27,7)24(22)33/h16-23,31-32,34H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21+,22-,23-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYDIBVHPZYML-PIHBKODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5C3(C2=O)C)(C)C)O)C)C(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2=O)C)(C)C)O)C)[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 2
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 3
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 4
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 5
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one
Reactant of Route 6
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one

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